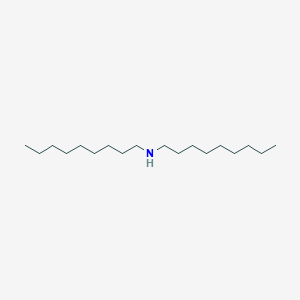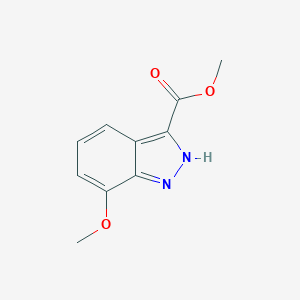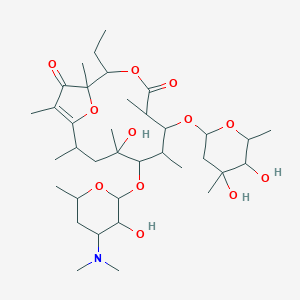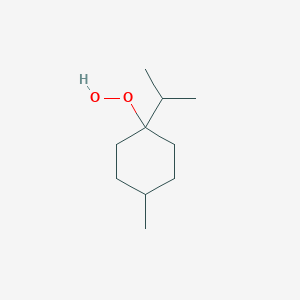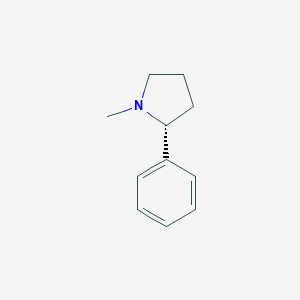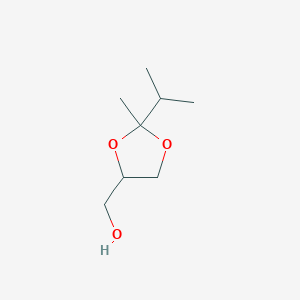
(2-Methyl-2-propan-2-yl-1,3-dioxolan-4-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methyl-2-propan-2-yl-1,3-dioxolan-4-yl)methanol, also known as MDPH, is a chemical compound that has gained significant attention in scientific research due to its potential as a reagent for organic synthesis and as a building block for drug discovery.
Mecanismo De Acción
The mechanism of action of (2-Methyl-2-propan-2-yl-1,3-dioxolan-4-yl)methanol is not well understood. However, it is believed that the compound may act as a reactive intermediate in organic reactions, leading to the formation of new compounds.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of (2-Methyl-2-propan-2-yl-1,3-dioxolan-4-yl)methanol. However, it has been reported to have low toxicity and is not expected to cause any significant adverse effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (2-Methyl-2-propan-2-yl-1,3-dioxolan-4-yl)methanol is its versatility as a reagent for organic synthesis. It can be used as a building block for the synthesis of various compounds, making it a valuable tool for drug discovery and development.
However, one of the limitations of using (2-Methyl-2-propan-2-yl-1,3-dioxolan-4-yl)methanol is its cost. The compound is relatively expensive, which may limit its use in some research studies.
Direcciones Futuras
There are several future directions for the use of (2-Methyl-2-propan-2-yl-1,3-dioxolan-4-yl)methanol in scientific research. One potential direction is the development of new synthetic routes for the compound, which could lead to a reduction in cost and increased accessibility. Another potential direction is the use of (2-Methyl-2-propan-2-yl-1,3-dioxolan-4-yl)methanol as a building block for the synthesis of new drugs with potential therapeutic benefits.
Conclusion:
In conclusion, (2-Methyl-2-propan-2-yl-1,3-dioxolan-4-yl)methanol is a valuable tool for scientific research, particularly in the field of organic synthesis and drug discovery. While there is limited information available on its biochemical and physiological effects, it has been reported to have low toxicity and is not expected to cause any significant adverse effects. With continued research and development, (2-Methyl-2-propan-2-yl-1,3-dioxolan-4-yl)methanol has the potential to make significant contributions to the field of medicinal chemistry.
Métodos De Síntesis
The synthesis of (2-Methyl-2-propan-2-yl-1,3-dioxolan-4-yl)methanol involves the reaction of 2-methyl-2-propanol with formaldehyde in the presence of an acid catalyst such as p-toluenesulfonic acid. The reaction takes place under reflux conditions, and the product is obtained as a colorless liquid with a boiling point of 120-122 °C.
Aplicaciones Científicas De Investigación
(2-Methyl-2-propan-2-yl-1,3-dioxolan-4-yl)methanol has been used in various scientific research studies, including as a reagent for organic synthesis. It has been used as a building block for the synthesis of various compounds, including antiviral and anticancer agents.
Propiedades
Número CAS |
145194-86-1 |
|---|---|
Nombre del producto |
(2-Methyl-2-propan-2-yl-1,3-dioxolan-4-yl)methanol |
Fórmula molecular |
C8H16O3 |
Peso molecular |
160.21 g/mol |
Nombre IUPAC |
(2-methyl-2-propan-2-yl-1,3-dioxolan-4-yl)methanol |
InChI |
InChI=1S/C8H16O3/c1-6(2)8(3)10-5-7(4-9)11-8/h6-7,9H,4-5H2,1-3H3 |
Clave InChI |
CFTNVWBZJMPURE-UHFFFAOYSA-N |
SMILES |
CC(C)C1(OCC(O1)CO)C |
SMILES canónico |
CC(C)C1(OCC(O1)CO)C |
Sinónimos |
1,3-Dioxolane-4-methanol,2-methyl-2-(1-methylethyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(-)-(2S,5R)-9-[2-(Hydroxymethyl)-1,3-oxathiolan-5-yl]guanine](/img/structure/B126863.png)


![Furo[2,3d]pyrimidine antifolate](/img/structure/B126868.png)

